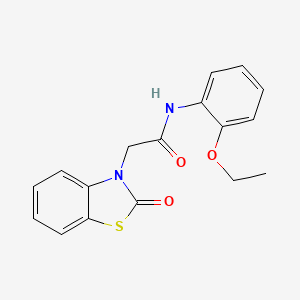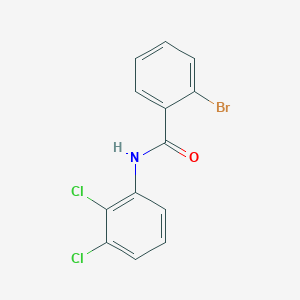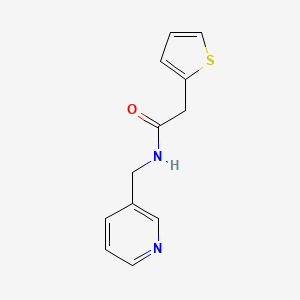
N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemical substances known for their diverse biological activities. These compounds, typically featuring a benzothiazole unit, have been the focus of research due to their potential in pharmaceutical applications.
Synthesis Analysis
The synthesis of derivatives similar to N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves carbodiimide condensation catalysis, which is a convenient and fast method for preparing such derivatives. The process includes identification through IR, 1H NMR, and elemental analyses, with some derivatives confirmed by single-crystal X-ray diffraction (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including this compound, typically exhibits planar configurations as observed in crystal structure analyses. The benzothiazole unit generally adopts an almost planar structure, contributing to the compound's biological activity (Bunev et al., 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming different derivatives with potential biological activities. Their chemical reactivity includes condensation, acetylation, and cyclization reactions which are pivotal in creating pharmacologically active agents (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties, such as solubility and melting points, often depend on the specific substituents on the benzothiazole core. Detailed information on physical properties requires experimental data specific to this compound, which may be derived from related compounds' analyses.
Chemical Properties Analysis
This compound shares chemical properties with its class, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to form complexes with metals or other organic compounds. The chemical properties are significant for understanding its reactivity and potential use in synthesis and pharmaceutical applications.
References:
科学的研究の応用
Benzothiazoles in Pharmaceutical Applications
Benzothiazole derivatives exhibit a wide spectrum of pharmacological activities. They have been identified as having antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties, among others. The 2-arylbenzothiazoles, in particular, are being explored for their potential as antitumor agents. The versatility and structural simplicity of benzothiazoles make them attractive for drug discovery, offering opportunities for the development of new therapies for various diseases (Kamal, Hussaini, & Malik, 2015).
Environmental Impacts and Remediation
The occurrence, fate, and behavior of parabens in aquatic environments have been extensively reviewed. Parabens, which share structural similarities with benzothiazoles, are used as preservatives in various products and can act as weak endocrine disruptors. Their presence in wastewater and surface waters highlights the environmental persistence and potential health impacts of such compounds, necessitating further studies on their toxicity and degradation pathways (Haman, Dauchy, Rosin, & Munoz, 2015).
Novel Mechanisms of Action for Analgesics
Research on acetaminophen, a widely used analgesic, reveals complex mechanisms of action that could inform the development of benzothiazole derivatives with analgesic properties. Acetaminophen's analgesia is partly attributed to its metabolite, AM404, which acts on cannabinoid and vanilloid receptors, suggesting potential pathways for the analgesic effects of benzothiazole derivatives (Ohashi & Kohno, 2020).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-14-9-5-3-7-12(14)18-16(20)11-19-13-8-4-6-10-15(13)23-17(19)21/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXWFFPVWHLZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806414 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)
![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)




![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)



![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)
